Cholinesterase Inhibition Potency: Class-Level Benchmarking of 2-(4-Phenylpiperazin-1-yl)thiazole
While a specific IC50 value for 2-(4-Phenylpiperazin-1-yl)thiazole (CAS 1789594-90-6) against AChE is not directly reported in the primary literature, the compound is consistently cited as an AChE inhibitor . To benchmark its potential, it is compared against a series of closely related 4-substituted phenyl-2-(4-substituted phenylpiperazine-1-yl)thiazole derivatives. These analogs, which share the same core phenylpiperazine-thiazole scaffold, exhibit AChE inhibitory activities ranging from 1.15 μM to 3.45 μM (IC50) [1]. This range provides a class-level baseline for the expected potency of the parent compound.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported, but class inference from direct analogs |
| Comparator Or Baseline | 4-substituted phenyl-2-(4-substituted phenylpiperazine-1-yl)thiazole derivatives (4a-v) showing IC50 values between 1.15 μM and 3.45 μM |
| Quantified Difference | Class-level potency range: 1.15 - 3.45 μM |
| Conditions | In vitro AChE inhibition assay using Ellman's method, with compound concentrations ranging from 10⁻⁴ M to 10⁻⁹ M. |
Why This Matters
Establishes a quantitative potency benchmark for the compound class, guiding researchers in selecting this specific scaffold for cholinergic system studies.
- [1] Ertaş, M. N., et al. (2020). Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 808-817. doi:10.1080/10426507.2020.1830773 View Source
